1-methyl-3,4-dinitro-1H-pyrazole
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Overview
Description
“1-methyl-3,4-dinitro-1H-pyrazole” is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . It has been recognized as a desirable template for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .
Synthesis Analysis
The synthesis of nitropyrazole derivatives, including “this compound”, has been a subject of interest in recent decades . The methods deemed most suitable for the introduction of an amino group in a pyrazole ring include vicarious nucleophilic substitution of a hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of an amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .Scientific Research Applications
Synthesis and Energetic Material Development
1-Methyl-3,4-dinitro-1H-pyrazole is extensively studied for its role in the synthesis of nitrogen heterocyclic compounds. These compounds, including various nitropyrazole derivatives, are crucial in the development of energetic materials with high energy and low sensitivity, comparable to or exceeding traditional explosives like TNT. This has opened up avenues in the study of explosives with high density, high energy, and low sensitivity, and for melt-cast explosive carriers potentially replacing TNT (Old Jun-lin, 2014).
Reactivity and Compound Formation
The reactivity of this compound and its derivatives plays a significant role in the synthesis of various energetic compounds. Studies have shown that these compounds react with elements like ammonia, aliphatic amines, and thiols under mild conditions, leading to the formation of dinitropyrazoles, which are significant in various chemical syntheses (Dalinger et al., 2013).
Novel Energetic Materials
Research has also focused on creating novel energetic materials using this compound frameworks. This includes the synthesis of compounds that combine pyrazole with other energetic moieties like furazan and trinitromethyl groups, demonstrating promising explosive properties (Dalinger et al., 2016).
Biocidal Applications
Additionally, derivatives of this compound have been explored for their potential as biocides. Efficient synthesis routes have been developed for polyiodopyrazoles, which show promise in biocidal applications, including antimicrobial activities (Chand & Shreeve, 2015).
Thermal Behaviors and Kinetics
The thermal behaviors and kinetics of this compound derivatives have also been a subject of study. Understanding these properties is crucial for analyzing and evaluating the stability and thermal safety of these compounds, particularly in the context of their application as energetic materials (Wang et al., 2012).
Mechanism of Action
Target of Action
Similar nitropyrazole derivatives have been recognized as desirable templates for the creation of promising energetic compounds due to their high energy content, sensitivity, and thermal stability .
Mode of Action
The presence of nitro groups in these compounds contributes to their high energy content and sensitivity .
Biochemical Pathways
Nitropyrazole derivatives are known to affect various biochemical pathways due to their high energy content and sensitivity .
Pharmacokinetics
It’s known that the compound is a yellow crystal that can burn in air, releasing toxic gases . Its instability requires careful handling and storage to avoid shock or friction .
Result of Action
It’s known that nitropyrazole derivatives can cause significant changes at the molecular and cellular levels due to their high energy content and sensitivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-methyl-3,4-dinitro-1H-pyrazole. For instance, temperature can affect the compound’s specific volume, non-bond energy, and diffusion coefficient . As the temperature increases, the intermolecular interactions weaken, the binding energy decreases, and the stability of the system decreases .
Biochemical Analysis
Biochemical Properties
It is known that nitro derivatives of pyrazole have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .
Molecular Mechanism
It is likely that the nitro groups in the compound play a role in its reactivity, potentially influencing its interactions with biomolecules .
Properties
IUPAC Name |
1-methyl-3,4-dinitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-6-2-3(7(9)10)4(5-6)8(11)12/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTOUIPOAUVOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66296-67-1 |
Source
|
Record name | 1-methyl-3,4-dinitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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